molecular formula C16H18N2 B586942 Metapramine-d3 CAS No. 1794942-17-8

Metapramine-d3

货号 B586942
CAS 编号: 1794942-17-8
分子量: 241.352
InChI 键: YXVZOBVWVRFPTE-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metapramine-d3 is the labelled analogue of Metapramine . Metapramine is a tricyclic antidepressant and acts as a low-affinity NMDA receptor antagonist . It was developed by Rhone Poulenc and introduced for the treatment of depression in France in 1984 . In addition to its efficacy against affective disorders, it also has analgesic properties, and may be useful in the treatment of pain .


Molecular Structure Analysis

Metapramine-d3 is closely related to the D2 receptor subtype, making the development of D3 selective antagonists a challenging task . D3 receptors are expressed by a distinct population of prefrontal neurons and they also represent the main auto-receptor controlling DA release in the prefrontal cortex .

作用机制

Metapramine-d3, like Metapramine, acts as a low-affinity NMDA receptor antagonist . It has desipramine-like effects, acting as a norepinephrine reuptake inhibitor without affecting the reuptake of serotonin or dopamine .

属性

CAS 编号

1794942-17-8

产品名称

Metapramine-d3

分子式

C16H18N2

分子量

241.352

IUPAC 名称

N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3

InChI 键

YXVZOBVWVRFPTE-BMSJAHLVSA-N

SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

同义词

10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine;  5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine;  RP 19560-d3;  10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。